molecular formula C20H30O5 B4892684 Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate

Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate

Cat. No.: B4892684
M. Wt: 350.4 g/mol
InChI Key: RZQPNWIKXAYWPJ-UHFFFAOYSA-N
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Description

Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a diethyl propanedioate moiety linked to a 3,4-dimethylphenoxy pentyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate typically involves the alkylation of diethyl malonate (diethyl propanedioate) with an appropriate alkyl halide. The process can be summarized as follows:

    Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

    Alkylation: The enolate ion reacts with 5-(3,4-dimethylphenoxy)pentyl bromide in an S_N2 reaction to form the desired product.

The reaction conditions generally involve maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Hydrolysis: Yields diethyl malonate and 5-(3,4-dimethylphenoxy)pentanol.

    Oxidation: Can form quinones or other oxidized phenoxy derivatives.

    Substitution: Produces various substituted phenoxy derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [5-(3,5-dimethylphenoxy)pentyl]malonate
  • Diethyl [5-(2,4-dimethylphenoxy)pentyl]malonate
  • Diethyl [5-(2,3-dimethylphenoxy)pentyl]malonate

Uniqueness

Diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different physical properties and interactions compared to its analogs.

Properties

IUPAC Name

diethyl 2-[5-(3,4-dimethylphenoxy)pentyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-5-23-19(21)18(20(22)24-6-2)10-8-7-9-13-25-17-12-11-15(3)16(4)14-17/h11-12,14,18H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQPNWIKXAYWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCOC1=CC(=C(C=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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